2-(6-Bromopyridin-2-yl)-1,3,4-thiadiazole
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Overview
Description
2-(6-Bromopyridin-2-yl)-1,3,4-thiadiazole is a heterocyclic compound that contains a bromopyridine moiety and a thiadiazole ring. This compound is of significant interest in medicinal chemistry and chemical biology due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromopyridin-2-yl)-1,3,4-thiadiazole typically involves the reaction of 6-bromopyridine-2-carboxylic acid with thiosemicarbazide under acidic conditions to form the corresponding thiadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(6-Bromopyridin-2-yl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The thiadiazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(6-Bromopyridin-2-yl)-1,3,4-thiadiazole has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and signaling pathways involved in cancer cell proliferation.
Chemical Biology: It is used as a building block for the synthesis of various bioactive molecules and as a probe to study biological processes.
Material Science: The compound’s unique electronic properties make it suitable for use in organic electronics and as a component in photovoltaic devices.
Mechanism of Action
The mechanism of action of 2-(6-Bromopyridin-2-yl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking downstream signaling pathways that promote cell growth and survival . The compound may also induce apoptosis in cancer cells by activating caspase-dependent pathways .
Comparison with Similar Compounds
Similar Compounds
2-(6-Bromopyridin-2-yl)-2-methylpropanenitrile: This compound has a similar bromopyridine moiety but differs in the presence of a nitrile group instead of a thiadiazole ring.
(6-Bromopyridin-2-yl)methanol: This compound contains a hydroxymethyl group instead of a thiadiazole ring.
Uniqueness
2-(6-Bromopyridin-2-yl)-1,3,4-thiadiazole is unique due to the presence of both a bromopyridine moiety and a thiadiazole ring, which confer distinct electronic and steric properties. These features make it a versatile building block for the synthesis of various bioactive molecules and materials.
Properties
Molecular Formula |
C7H4BrN3S |
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Molecular Weight |
242.10 g/mol |
IUPAC Name |
2-(6-bromopyridin-2-yl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C7H4BrN3S/c8-6-3-1-2-5(10-6)7-11-9-4-12-7/h1-4H |
InChI Key |
ZDBPGXFOJVMVAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C2=NN=CS2 |
Origin of Product |
United States |
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